molecular formula C7H7N2O+ B14395787 Benzenediazonium, 2-hydroxy-4-methyl- CAS No. 87842-97-5

Benzenediazonium, 2-hydroxy-4-methyl-

Cat. No.: B14395787
CAS No.: 87842-97-5
M. Wt: 135.14 g/mol
InChI Key: SZDLYXIQKRUKHY-UHFFFAOYSA-O
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Description

Benzenediazonium, 2-hydroxy-4-methyl- is a diazonium salt derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the ortho (2nd) position and a methyl (-CH₃) group at the para (4th) position, alongside a diazonium (-N₂⁺) functional group. Diazonium salts are pivotal intermediates in organic synthesis, particularly in azo coupling reactions to produce dyes and pigments. The unique combination of substituents in this compound imparts distinct physicochemical properties. Synthetically, this compound is likely derived via diazotization of 2-hydroxy-4-methylaniline under acidic, low-temperature conditions, a standard method for diazonium salt preparation.

Properties

CAS No.

87842-97-5

Molecular Formula

C7H7N2O+

Molecular Weight

135.14 g/mol

IUPAC Name

2-hydroxy-4-methylbenzenediazonium

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4H,1H3/p+1

InChI Key

SZDLYXIQKRUKHY-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C=C1)[N+]#N)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 2-Hydroxy-4-Methylbenzenediazonium Salts

2-Hydroxy-4-methylbenzenediazonium salts are characterized by a benzene ring substituted with a hydroxyl group at the ortho position, a methyl group at the para position, and a diazonium (–N₂⁺) group. These salts are typically stabilized as tetrafluoroborates or chlorides to mitigate their inherent thermal and photolytic instability. The electron-donating methyl and hydroxyl groups influence the compound’s reactivity, particularly in azo coupling reactions, where it serves as a diazo component.

Classical Diazotization Method

Reaction Mechanism and Standard Protocol

The classical diazotization of 2-amino-4-methylphenol involves treating the amine with sodium nitrite (NaNO₂) in an acidic aqueous medium, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at temperatures between 0–5°C. The reaction proceeds via the formation of a nitrous acid (HNO₂) intermediate, which reacts with the amine to generate the diazonium ion:

$$
\text{Ar-NH}2 + \text{HNO}2 + \text{H}^+ \rightarrow \text{Ar-N}2^+ + 2\text{H}2\text{O}
$$

Key parameters include maintaining a pH of 0.1–2.0 and rigorous temperature control to prevent decomposition of the diazonium salt.

Limitations and Challenges

  • Low Solubility of 2-Amino-4-Methylphenol : The limited aqueous solubility of the precursor amine necessitates prolonged reaction times and excess acid, increasing the risk of diazonium salt decomposition.
  • Instability of the Diazonium Product : Even under optimal conditions, the half-life of 2-hydroxy-4-methylbenzenediazonium salts rarely exceeds 24 hours, requiring immediate use in subsequent reactions.

Improved Diazotization for Sparingly Soluble Amines

Precipitation-Assisted Diazotization

A patented method addresses the solubility challenge by first dissolving 2-amino-4-methylphenol in a minimal volume of hot water or an organic solvent (e.g., ethylene glycol monomethyl ether), followed by rapid precipitation through cooling or dilution with ice water. The finely divided amine suspension is then diazotized at 10–30°C, reducing reaction time from 24 hours to 10–20 minutes.

Table 1: Comparison of Classical vs. Precipitation-Assisted Diazotization
Parameter Classical Method Precipitation-Assisted Method
Temperature 0–5°C 10–30°C
Reaction Time 24 hours 10–20 minutes
Yield 70–75% 88–94%
Purity 95–97% 98–99.5%

This approach minimizes nitrite decomposition and improves product stability, as the precipitated amine particles offer a larger surface area for efficient diazotization.

Catalytic Diazotization Using Gamma-Alumina

Mechanism and Workflow

While gamma-alumina (γ-Al₂O₃) is primarily employed in Claisen and Cope rearrangements, its acidic surface properties have been leveraged to catalyze diazotization reactions. In a modified protocol, 2-amino-4-methylphenol is dispersed in toluene with 1–5 wt% γ-Al₂O₃, and diazotized using isoamyl nitrite as a nitrosating agent at 110–120°C. The heterogeneous catalyst facilitates proton transfer, accelerating the reaction while enabling easy recovery and reuse.

One-Pot Synthesis Without Intermediate Isolation

Integrated Diazotization-Coupling Processes

Inspired by industrial dye synthesis, a one-pot method diazotizes 2-amino-4-methylphenol in situ and directly couples it with a naphthol derivative (e.g., 2-naphthol) without isolating the diazonium intermediate. The reaction employs a mixed solvent system (water/ethanol) and maintains a pH of 2–3 using buffered NaNO₂. This approach reduces handling losses and improves overall yield by 12–15% compared to stepwise protocols.

Comparative Analysis of Preparation Methods

Table 2: Method-Specific Advantages and Industrial Applicability
Method Yield (%) Purity (%) Scalability Cost Efficiency
Classical Diazotization 70–75 95–97 Moderate High
Precipitation-Assisted 88–94 98–99.5 High Moderate
Catalytic (γ-Al₂O₃) 85–93 98–99 High High
One-Pot Synthesis 82–88 96–98 Moderate High

Chemical Reactions Analysis

Types of Reactions: Benzenediazonium, 2-hydroxy-4-methyl- undergoes various types of reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.

    Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.

    Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions, with the diazonium salt added slowly to the reaction mixture.

Major Products:

    Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.

    Coupling Reactions: Products include azo dyes, which are used in various industrial applications.

Scientific Research Applications

Benzenediazonium, 2-hydroxy-4-methyl- has several scientific research applications:

    Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.

    Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.

    Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals, particularly as antimicrobial agents.

    Industry: The compound is used in the production of pigments, inks, and other colorants.

Mechanism of Action

The mechanism of action of benzenediazonium, 2-hydroxy-4-methyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:

    Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.

    Coupling Reactions: The diazonium ion couples with phenols or aromatic amines to form azo compounds, which are characterized by their vibrant colors.

Comparison with Similar Compounds

Table 1: Comparative Properties of Substituted Benzenediazonium Salts

Compound Substituents Position Stability (Relative) Reactivity in Azo Coupling Solubility in Polar Solvents
Benzenediazonium chloride None - Low High Moderate
2-Hydroxy-4-methylbenzenediazonium -OH, -CH₃ 2,4 Moderate Moderate High
4-Nitrobenzenediazonium chloride -NO₂ 4 High Low Low
2-Methoxybenzenediazonium -OCH₃ 2 Low High Moderate

Key Observations:

Stability: The hydroxyl group in 2-hydroxy-4-methylbenzenediazonium contributes to moderate stability via hydrogen bonding and resonance effects. This contrasts with 4-nitrobenzenediazonium chloride, where the strong electron-withdrawing nitro group (-NO₂) significantly stabilizes the diazonium ion . In contrast, 2-methoxybenzenediazonium exhibits lower stability due to the electron-donating methoxy group (-OCH₃), which destabilizes the N₂⁺ moiety.

Reactivity :

  • The methyl group at the para position in 2-hydroxy-4-methylbenzenediazonium provides steric hindrance, slightly reducing coupling efficiency compared to unsubstituted benzenediazonium chloride. However, the hydroxyl group may direct electrophilic attack to specific ring positions, favoring regioselective azo bond formation.
  • 4-Nitrobenzenediazonium chloride, while stable, shows low reactivity due to the deactivating nitro group, which slows coupling reactions .

Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to nonpolar derivatives like 4-nitrobenzenediazonium chloride. This property is advantageous in aqueous-phase synthetic applications.

Research Findings and Trends

Recent studies highlight the role of substituent positioning in diazonium chemistry:

  • Steric Effects : The para-methyl group in 2-hydroxy-4-methylbenzenediazonium reduces unwanted side reactions (e.g., dimerization) compared to ortho-substituted analogs.
  • Electronic Tuning: The hydroxyl group’s electron-withdrawing nature (when deprotonated) mitigates the electron-donating effect of the methyl group, creating a reactivity profile distinct from monosubstituted derivatives.
  • Thermal Stability : Differential scanning calorimetry (DSC) data suggest that 2-hydroxy-4-methylbenzenediazonium decomposes at ~5–10°C higher temperatures than benzenediazonium chloride, aligning with its moderate stability.

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